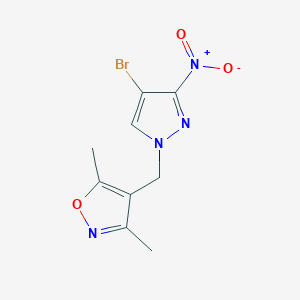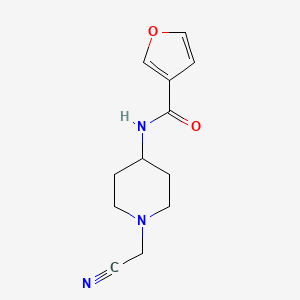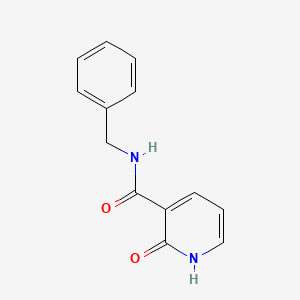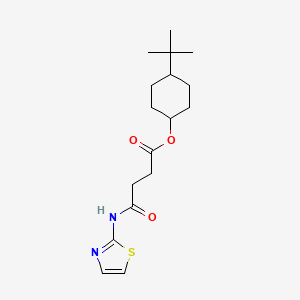
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a nitro group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 3-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 90°C under an inert atmosphere . The resulting 4-bromo-3-nitro-1H-pyrazole is then reacted with 3,5-dimethylisoxazole under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the isoxazole moiety.
3,5-Dimethylisoxazole: Contains the isoxazole ring but lacks the pyrazole and bromine functionalities.
Uniqueness
4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Propriétés
Formule moléculaire |
C9H9BrN4O3 |
|---|---|
Poids moléculaire |
301.10 g/mol |
Nom IUPAC |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3 |
Clé InChI |
POVMIGJWSVTONJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)




![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)


